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Compound of Interest

Compound Name: 2-Propanimine

Cat. No.: B3395343

This guide provides a comprehensive overview of the spectroscopic data for isopropylamine
(CsH9N), a key building block in the synthesis of various active pharmaceutical ingredients and
other chemical compounds. The document details its characteristic signatures in Infrared (IR)
spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), and Mass
Spectrometry (MS). The data is presented in a structured format for researchers, scientists,
and professionals in drug development, alongside generalized experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy of isopropylamine reveals characteristic vibrational modes of its
functional groups. As a primary aliphatic amine, its spectrum is distinguished by the presence
of N-H and C-N bond vibrations. The spectrum is typically acquired from a neat liquid film.[1]

Table 1: Key IR Absorption Bands for Isopropylamine
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Wavenumber (cm~?) Vibration Type Description

A broad band resulting from

hydrogen bonding. Primary

amines like isopropylamine

typically show two distinct
~3500 - 3300 N-H Stretch o

peaks within this range,

corresponding to asymmetric

and symmetric stretching.[1][2]

[3]

Absorptions from the methyl
~3000 - 2800 C-H Stretch (CHs) and methine (CH)
groups.[1]

A sharp band characteristic of

the scissoring vibration of the
~1650 - 1580 N-H Bend . _

primary amine group (-NHz2).[1]

[2]

A medium to weak absorption
~1250 - 1020 C-N Stretch typical for aliphatic amines.[1]

[2]

A broad and strong band
resulting from the out-of-plane
bending of the N-H bonds.[1]

[2]

~910 - 665 N-H Wag

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the isopropylamine molecule. Due to the molecule's symmetry, the two methyl groups are
chemically equivalent.

'H NMR Spectroscopy

The proton NMR spectrum of isopropylamine shows three distinct signals corresponding to the
three unique proton environments, with an integrated intensity ratio of 6:1:2.[4]
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Table 2: *H NMR Spectroscopic Data for Isopropylamine (Solvent: CDClIs)

Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment

(0, ppm) Constant (J)

~1.0-1.2 Doublet 6H (CHs)2CH- ~6.3 Hz

~2.9-3.1 Septet 1H (CHs)2CH- ~6.3 Hz

~1.1-1.2 Singlet (broad) 2H -NH:z N/A

Note: The chemical shift of the amine protons (-NHz) can vary significantly depending on
concentration and solvent, and they often appear as a broad singlet due to rapid chemical
exchange and quadrupole broadening from the nitrogen atom. They typically do not couple with
adjacent C-H protons.[4][5] The methine proton ((CHs)2CH-) is split into a septet by the six
equivalent protons of the two methyl groups (n+1 = 6+1 = 7).[4] Conversely, the six methyl
protons ((CHs)2CH-) are split into a doublet by the single methine proton (n+1 = 1+1 = 2).[4]

3C NMR Spectroscopy

The carbon-13 NMR spectrum is simpler, showing only two signals, which confirms the
presence of two distinct carbon environments due to the molecule's symmetry.[6]

Table 3: 13C NMR Spectroscopic Data for Isopropylamine (Solvent: CDCIs)

Chemical Shift (6, ppm) Assignment
~42.8 (CHs3)2CH-
~26.2 (CH3)2CH-

Data sourced from PubChem CID 6363.[7]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of isopropylamine results in the formation of a
molecular ion and several characteristic fragment ions. The fragmentation pattern is a key tool
for structural confirmation.
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Table 4: Key Mass Spectral Data for Isopropylamine

m/z Relative Intensity lon Formula Fragmentation

59 Moderate [CsHoN]*e Molecular lon (M*e)

a-cleavage: Loss of a
methyl radical (¢CHs)

44 100% (Base Peak) [C2HeN]* )
from the molecular ion
(M-15).[8]
Loss of the amino
. radical (*NHz) from
43 Variable [CsH7]*

the molecular ion (M-
16).[8]

The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an
odd nominal molecular weight, which is consistent with the molecular ion of isopropylamine at
m/z 59.[9][10] The most abundant fragment, and therefore the base peak, is at m/z 44. This
fragment is formed by the characteristic a-cleavage of amines, where the bond between the a-
carbon and a substituent is broken, leading to the loss of a methyl group.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual
parameters may vary based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol

» Sample Preparation: For a liquid sample like isopropylamine, the spectrum is typically
acquired neat. A single drop of the liquid is placed between two salt plates (e.g., NaCl or
KBr) to form a thin liquid film.

o Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR
spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the
sample spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-
400 cm™?).
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o Data Analysis: The instrument's software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum. Key absorption bands are then
identified and assigned to their corresponding molecular vibrations.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-20 mg of isopropylamine is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean
vial.[11] A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
The solution is then transferred into a 5 mm NMR tube.[11][12]

o Data Acquisition: The NMR tube is placed in the spectrometer's probe. The experiment
begins by locking the spectrometer onto the deuterium signal of the solvent. The magnetic
field is then shimmed to maximize its homogeneity. The probe is tuned to the appropriate
frequency for the nucleus being observed (*H or 13C).[11] The desired pulse sequence is
then executed to acquire the data over a number of scans to achieve a good signal-to-noise
ratio.

o Data Processing: The acquired Free Induction Decay (FID) signal is subjected to a Fourier
transform to convert it from the time domain to the frequency domain, yielding the NMR
spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS
signal at O ppm. The chemical shifts, multiplicities, and integrations of the peaks are
analyzed for structural elucidation.

Mass Spectrometry (MS) Protocol

e Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via direct infusion or through a gas chromatography (GC) system, which vaporizes
the sample into the gas phase under a vacuum.[13]

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV for Electron lonization). This process ejects an electron from
the molecule to form a positively charged molecular ion (M*e).[10]

o Mass Analysis and Detection: The newly formed ions are accelerated by an electric field into
a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions
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based on their mass-to-charge ratio (m/z).[10] A detector records the abundance of each ion,
and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[10]

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation through multiple spectroscopic
techniques can be visualized as follows.

Workflow for Spectroscopic Analysis of Isopropylamine
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of

isopropylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Isopropylamine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3395343#spectroscopic-data-of-isopropylamine-ir-
nMmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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